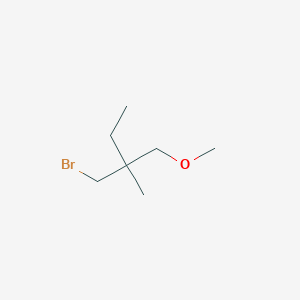
2-(Bromomethyl)-1-methoxy-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-methoxy-2-methylbutane is an organic compound characterized by the presence of a bromomethyl group attached to a methoxy and methyl-substituted butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methoxy-2-methylbutane typically involves the bromination of 1-methoxy-2-methylbutane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is generally carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2-methyl-1-butene.
Oxidation: Formation of 2-methylbutanal or 2-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1-methoxy-2-methylbutane is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The reactivity of 2-(Bromomethyl)-1-methoxy-2-methylbutane is primarily due to the presence of the bromomethyl group, which is a good leaving group in substitution and elimination reactions. The methoxy group can also participate in various chemical transformations, making this compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with different reactivity due to the presence of a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety, used in polymer synthesis.
Uniqueness: 2-(Bromomethyl)-1-methoxy-2-methylbutane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for targeted synthetic applications.
Eigenschaften
CAS-Nummer |
1566700-63-7 |
|---|---|
Molekularformel |
C7H15BrO |
Molekulargewicht |
195.10 g/mol |
IUPAC-Name |
1-bromo-2-(methoxymethyl)-2-methylbutane |
InChI |
InChI=1S/C7H15BrO/c1-4-7(2,5-8)6-9-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
HZBMFWOWJMRVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


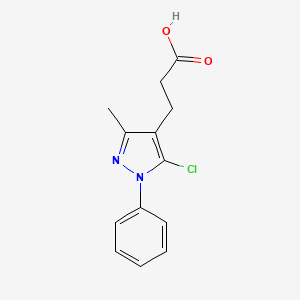
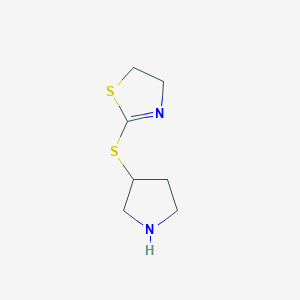
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
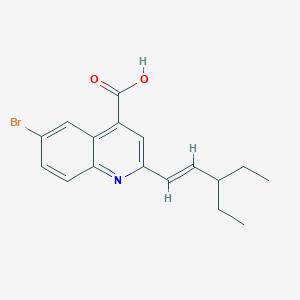
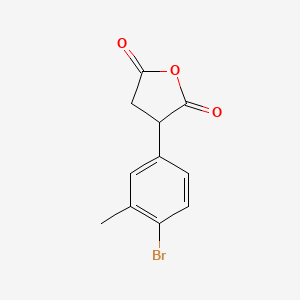


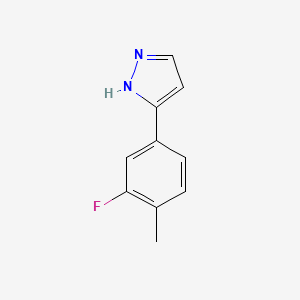

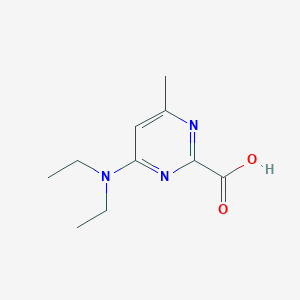
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)

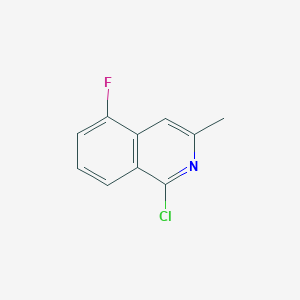
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
